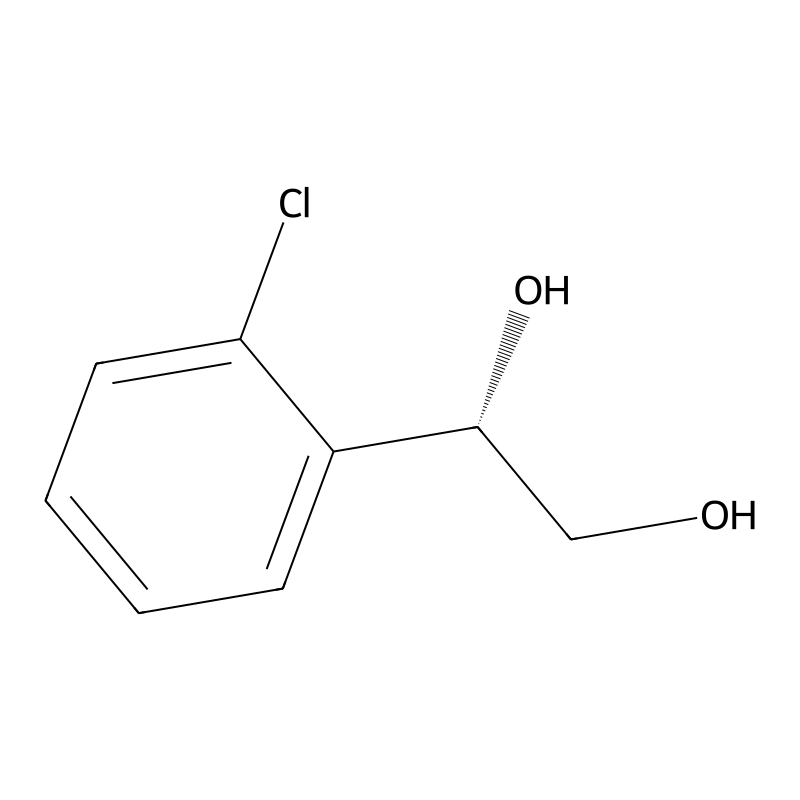

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Enzyme Inhibition:

(1S)-1-(2-chlorophenyl)ethane-1,2-diol has been investigated as a potential inhibitor for various enzymes, including:

- Aldolases: These enzymes play a crucial role in carbohydrate metabolism. Studies suggest that (1S)-1-(2-chlorophenyl)ethane-1,2-diol can inhibit specific aldolases, potentially impacting glucose metabolism and offering insights into diabetes research [].

Medicinal Chemistry:

The structural features of (1S)-1-(2-chlorophenyl)ethane-1,2-diol make it a promising scaffold for developing new drugs. Its ability to interact with various biological targets has led to its exploration in the development of:

- Antiviral agents: Studies have shown that (1S)-1-(2-chlorophenyl)ethane-1,2-diol derivatives exhibit antiviral activity against different viruses, including HIV [].

- Anticancer agents: Research suggests that (1S)-1-(2-chlorophenyl)ethane-1,2-diol derivatives may possess antitumor properties, warranting further investigation for potential cancer treatment options [].

Material Science:

(1S)-1-(2-chlorophenyl)ethane-1,2-diol's chiral nature and functional groups make it a potential candidate for developing:

- Chiral catalysts: These catalysts are crucial for various asymmetric reactions in organic synthesis. The unique properties of (1S)-1-(2-chlorophenyl)ethane-1,2-diol could be harnessed to design new and efficient chiral catalysts [].

- Liquid crystals: These materials exhibit unique optical properties and find applications in display technologies. (1S)-1-(2-chlorophenyl)ethane-1,2-diol's structure could be utilized to develop novel liquid crystals with desired properties [].

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol is an organic compound characterized by the presence of a chlorophenyl group attached to a 1,2-ethanediol backbone. Its molecular formula is C₈H₉ClO₂, with a molecular weight of approximately 172.61 g/mol . This compound exists as a colorless to pale yellow liquid or solid and is notable for its chirality, which plays a significant role in its biological activity and interactions.

There is no scientific literature available on the mechanism of action of (1S)-1-(2-chlorophenyl)ethane-1,2-diol.

- Chlorine atom: The presence of chlorine may raise concerns about potential toxicity or environmental impact. However, the extent of these concerns depends on the specific context and needs further investigation.

- Diol functionality: Vicinal diols can be irritating to the skin and eyes.

- Reduction Reactions: (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol can be synthesized through the reduction of α-hydroxy carboxylic acid esters using reducing agents like sodium borohydride .

- Esterification: It can undergo esterification to form esters with various acids, which can be useful in synthesizing derivatives with different properties .

- Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds under appropriate conditions.

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol exhibits significant biological activity. It has been studied for its potential as a neuromodulator and has shown promise in clinical applications. For instance, related compounds have been investigated for their roles in modulating neurotransmitter systems . The specific interactions of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol with biological targets are still under research but suggest potential therapeutic applications.

The synthesis of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol can be accomplished through several methods:

- Reduction of α-Hydroxy Carboxylic Acids: A common method involves the reduction of α-hydroxy carboxylic acid esters using sodium borohydride in protic solvents . This process allows for high yields and maintains the stereochemistry of the starting materials.

- Chiral Catalysis: Techniques involving chiral catalysts can also be employed to produce optically pure forms of the compound .

The applications of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol span various fields:

- Pharmaceuticals: Its potential as a neuromodulator makes it relevant in drug development for neurological disorders.

- Organic Synthesis: As a chiral building block, it serves as an intermediate in synthesizing more complex organic molecules.

Several compounds share structural similarities with (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(Phenyl)ethane-1,2-diol | Vicinal diol | Lacks chlorine substituent |

| 3-Chloro-1-(phenyl)propan-1-ol | Alcohol | Longer carbon chain; different positioning |

| 4-Hydroxyphenethyl alcohol | Aromatic alcohol | Hydroxyl group on different carbon; no chlorine |

Uniqueness

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol's uniqueness lies in its specific chlorophenyl substitution and chirality, which contribute to its distinct biological activities and potential therapeutic applications compared to other similar compounds.